molecular formula C9H6ClNO3S B14846532 3-Acetyl-5-cyanobenzenesulfonyl chloride

3-Acetyl-5-cyanobenzenesulfonyl chloride

Cat. No.: B14846532
M. Wt: 243.67 g/mol
InChI Key: FLVPVTCSQXPONH-UHFFFAOYSA-N
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Description

3-Acetyl-5-cyanobenzenesulfonyl chloride (CAS: 1152589-88-2) is a sulfonyl chloride derivative with a molecular formula of C₈H₆Cl₂O₃S and a molecular weight of 253.10 g/mol. It is characterized by two functional groups: an acetyl (-COCH₃) substituent at position 3 and a cyano (-CN) group at position 5 on the benzene ring, alongside a reactive sulfonyl chloride (-SO₂Cl) group . This compound is primarily used in research and development for synthesizing sulfonamides, sulfonate esters, or other derivatives due to the electrophilic nature of the sulfonyl chloride moiety. It is stored in a dry, sealed environment to prevent hydrolysis and degradation, with a purity of ≥98% .

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

3-acetyl-5-cyanobenzenesulfonyl chloride

InChI

InChI=1S/C9H6ClNO3S/c1-6(12)8-2-7(5-11)3-9(4-8)15(10,13)14/h2-4H,1H3

InChI Key

FLVPVTCSQXPONH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetyl-5-cyanobenzenesulfonyl chloride typically involves the following steps:

Chemical Reactions Analysis

3-Acetyl-5-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Acetyl-5-cyanobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend heavily on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparison
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Acetyl-5-cyanobenzenesulfonyl chloride 1152589-88-2 Acetyl (C3), Cyano (C5) C₈H₆Cl₂O₃S 253.10 -SO₂Cl, -COCH₃, -CN
3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride 1547879-93-5 Chloro (C3), Cyanomethyl (C5) C₈H₅Cl₂NO₂S 250.10 -SO₂Cl, -Cl, -CH₂CN
5-Chloropyridine-3-sulfonyl chloride 1060802-18-7 Chloro (C5) on pyridine ring C₅H₃Cl₂NO₂S 212.01 -SO₂Cl, -Cl (heterocyclic)
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 Chloro (C3), Trifluoromethyl (C5) C₈H₃ClF₃O 217.56 -COCl, -Cl, -CF₃
Key Observations:
  • Electron-Withdrawing Effects: The acetyl and cyano groups in the target compound enhance the electrophilicity of the sulfonyl chloride group compared to chloro or cyanomethyl substituents in analogs. The trifluoromethyl group in benzoyl chloride (CAS: 886496-83-9) provides stronger electron withdrawal, increasing reactivity in acylation reactions .
  • Heterocyclic vs.

Physical and Chemical Properties

Table 2: Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) Storage Conditions Reactivity Notes
3-Acetyl-5-cyanobenzenesulfonyl chloride Not reported Not reported Dry, sealed Hydrolysis-prone; reacts with nucleophiles
3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride 405.6 (predicted) 1.522 (predicted) Room temperature, sealed Stable under dry conditions
3-Chloro-5-(trifluoromethyl)benzoyl chloride Not reported Not reported Not specified Highly reactive; incompatible with water
Key Observations:
  • Stability: The cyanomethyl analog (CAS: 1547879-93-5) has a higher predicted boiling point (405.6°C) but similar storage requirements (sealed, dry) to the target compound .
  • Data Gaps: Limited experimental data (e.g., exact boiling points) for the acetyl-cyano derivative highlight the need for further characterization .

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